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Compound of Interest

Compound Name: Antiviral agent 17

Cat. No.: B12398677

In the study of phenanthroindolizidine alkaloids as potential agents against the Tobacco Mosaic
Virus (TMV), several derivatives of the natural product tylophorine were synthesized and
evaluated. Within this series, the tylophorine salt derivative 17 was identified as a promising
inhibitor of plant viruses[1].

Data Presentation: SAR of Tylophorine Derivatives

The antiviral activity of these compounds was assessed through their ability to inhibit TMV
infection in vivo. The data is often presented as a percentage of inhibition under different
application modes: inactivation, curative (therapeutic), and protection (prophylactic).
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Inactivation Curative Effect Protection
Compound Modification Effect (%) @ (%) @ 500 Effect (%) @
500 pg/mL Hg/mL 500 pg/mL
. Parent
Tylophorine 55.4 52.1 58.3
Compound
10 Tylophorine-HCI 65.2 60.3 68.1
11 Tylophorine-HBr 61.3 58.6 65.4
Tylophorine-
13 68.7 65.2 70.3
H2S0a4
Tylophorine-
17 62.5 61.8 66.2
HNOs
Tylophorine-
22 70.1 68.4 72.5
H3POa
) ) Commercial
Ningnanmycin 51.8 525 56.0
Control

Data synthesized from multiple studies on phenanthroindolizidine alkaloids[1][2][3].

SAR Insights: The core finding is that converting the parent tylophorine into various salt forms
generally enhances its anti-TMV activity. This improvement is attributed to increased water
solubility and stability[1]. The phosphate salt (22) and sulfate salt (13) showed the most
significant enhancement in activity across all tested modes[1][3]. This suggests that the choice
of the counter-ion plays a crucial role in the overall efficacy.

Experimental Protocols

In vivo Anti-TMV Activity Assay (Leaf-Dip Method)

 Virus Inoculation: The upper leaves of Nicotiana tabacum L. plants at the 6-8 leaf stage are
mechanically inoculated with a purified TMV suspension (6 x 103 mg/mL).

o Compound Application:
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o Curative Effect: Two days post-inoculation, the leaves are sprayed with the test compound
solution (500 pg/mL).

o Protective Effect: Healthy plant leaves are first sprayed with the test compound solution.
Two days later, the leaves are inoculated with TMV.

o Inactivation Effect: The purified TMV is mixed with the test compound solution for 30
minutes prior to inoculating healthy plant leaves.

o Control Groups: A commercial antiviral agent (e.g., Ningnanmycin) and a solvent-only
solution are used as positive and negative controls, respectively.

o Data Collection: Five days after inoculation, the number of local lesions on the leaves is
recorded.

o Calculation: The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C -T)/
C] x 100, where C is the average number of lesions in the control group and T is the average
number of lesions in the treated group[4][5].

Mandatory Visualization
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Caption: SAR logic for enhancing anti-TMV activity of tylophorine.

Section 2: Nitrobenzoxadiazole Derivatives for Anti-
Influenza Virus Activity
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A study screening a library of nitrobenzoxadiazole derivatives against the Influenza A/Puerto
Rico/8/34 H1N1 (PR8) strain identified three promising compounds. Among these, compound
17, a 4-thioether substituted nitrobenzoxadiazole, was noted for its ability to inhibit viral
replication at low micromolar concentrations[6][7][8].

Data Presentation: SAR of Nitrobenzoxadiazole
Derivatives

The primary screening was conducted in Madin-Darby Canine Kidney (MDCK) cells, with viral
replication measured by a haemagglutination (HA) assay. The 50% inhibitory concentration
(ICs0) and 50% cytotoxic concentration (CCso) were determined to assess potency and

selectivity.
. . Selectivity
R Group (at 4- ICs0 (UM) in CCso (UM) in
Compound . Index (Sl =
position) MDCK cells MDCK cells
CCsolICs0)
12 -S-(CH2)4-OH 4.1+£0.6 > 100 >24.4

-S-(CH2)4-O-CO-
17 6.7+1.1 >100 >14.9
(CHz2)2-COOH

25 -S-(CH2)3-COOH 5.2+0.9 > 100 >19.2

Data extracted from the study on nitrobenzoxadiazole derivatives against Influenza A virus[6][7]

8.

SAR Insights: The key feature for antiviral activity in this series is the 4-thioether substitution on
the nitrobenzoxadiazole core. The data indicates that linkers of three to four carbons bearing a
terminal hydroxyl or carboxyl group are well-tolerated and lead to potent activity[6][8]. The high
CCso values suggest that these compounds have a favorable safety profile in this cell line.
Compounds 12 and 25 displayed the best combination of potency and selectivity, making them
lead candidates for further optimization[7].

Experimental Protocols

Haemagglutination (HA) Assay for Influenza Virus Titer
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e Cell Culture and Infection: MDCK cells are seeded in 96-well plates and grown to
confluence. The cells are then infected with Influenza A (PR8 strain) in the presence of
varying concentrations of the test compounds.

o Supernatant Collection: After a 48-hour incubation period, the cell culture supernatants are
collected.

o Serial Dilution: The supernatants are serially diluted (2-fold) in V-bottom 96-well plates.

» Addition of Red Blood Cells: A standardized suspension of chicken or turkey red blood cells
(e.g., 0.5%) is added to each well.

 Incubation and Reading: The plates are incubated at room temperature for 30-60 minutes.
The HA titer is determined as the reciprocal of the highest dilution that causes complete
haemagglutination (formation of a lattice network).

e |ICso Determination: The ICso value is calculated as the compound concentration that causes
a 50% reduction in the viral HA titer compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

o Cell Treatment: MDCK cells are seeded in 96-well plates and incubated with various
concentrations of the test compounds for 48 hours.

o MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is
added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow
MTT to purple formazan crystals.

e Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or
isopropanol).

o Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)
using a microplate reader.

e CCso Calculation: The CCso is the compound concentration that reduces cell viability by 50%
compared to the untreated control.
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Mandatory Visualization

Collect Supernatant

/

Haemagglutination Assay

Calculate ICso

Experimental Workflow: Anti-Influenza Screening

Infect MDCK Cells
with Influenza A (PR8)
+ Test Compo

Incubate 48h

Nitrobenzoxadiazole
Derivatives Library

Treat MDCK Cells

unds with Test Compounds

MTT Assay

Calculate CCso

Click to download full resolution via product page

Caption: Workflow for antiviral and cytotoxicity screening.

Section 3: Pyrrolo[2,3-d]pyrimidine Derivatives
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The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal
chemistry, known for its diverse biological activities[9][10]. In one study focusing on acyclic
nucleoside analogues, compound 17 was the 4-amino-5-unsubstituted-7-[(1,3-dihydroxy-2-
propoxy)methyl]pyrrolo[2,3-d]pyrimidine. While this specific compound was inactive, its
halogenated derivatives showed antiviral effects, highlighting a critical SAR point[11].

Data Presentation: SAR of 4,5-Disubstituted Pyrrolo[2,3-
d]pyrimidines

The antiviral activity of this series was evaluated against human cytomegalovirus (HCMV) and
herpes simplex virus type 1 (HSV-1). Cytotoxicity was also assessed in L1210 cells.

Antiviral Cytotoxicity
Compound R4 Substituent  Rs Substituent  Activity vs. ICso0 (UM) in
HCMV & HSV-1 L1210 cells

17 -NH:2 -H Inactive > 100
18 -NH2 -Cl Active 2.3
19 -NH:2 -Br Active 0.7
20 -NH2 -l Active 2.8
21 -NH:z -CN Less Cytotoxic > 30

Data synthesized from studies on pyrrolo[2,3-d]pyrimidine nucleoside analogues.

SAR Insights: The SAR for this series is exceptionally clear. The unsubstituted 4-amino
compound (17) is devoid of both antiviral and cytotoxic activity[11]. However, the introduction of
a halogen atom (ClI, Br, I) at the C-5 position confers potent antiviral and antiproliferative
activity. The 5-bromo derivative (19) was the most cytotoxic compound in the series. This
demonstrates that substitution at the 5-position of the 7-deazapurine ring is essential for the
biological activity of these particular acyclic nucleoside analogues.

Experimental Protocols

Plague Reduction Assay for Antiviral Activity
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e Cell Seeding: Confluent monolayers of a suitable host cell line (e.g., human foreskin
fibroblasts for HCMV, Vero cells for HSV-1) are prepared in 6-well plates.

 Virus Adsorption: The cell culture medium is removed, and cells are infected with a low
multiplicity of infection (MOI) of the virus for 1-2 hours to allow for viral adsorption.

e Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a
medium (often containing carboxymethylcellulose or agar) containing various concentrations
of the test compounds.

 Incubation: Plates are incubated for a period sufficient for plaque formation (e.g., 5-10 days
for HCMV, 2-3 days for HSV-1).

e Plague Visualization: The overlay is removed, and the cell monolayer is fixed and stained
(e.g., with crystal violet) to visualize the plaques (zones of cell death).

o ECso Calculation: Plagues are counted, and the 50% effective concentration (ECso) is
determined as the compound concentration required to reduce the number of plaques by
50% relative to the virus control.

Mandatory Visualization

SAR of 5-Substituted Pyrrolo[2,3-d]pyrimidines

Substitution

Rs = Halogen (Cl, Br, 1) Antiviral & Cytotoxic Activity

4-Amino-Pyrrolo[2,3-d]pyrimidine
Core (Compound 17) ‘

Substitution

Click to download full resolution via product page

Caption: SAR dependency on C-5 halogenation.
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Section 4: Norovirus Polymerase Inhibitors

In the development of novel non-nucleoside inhibitors of the norovirus RNA-dependent RNA
polymerase (RdRp), a series of compounds characterized by a terminal para-substituted
phenyl group, a central phenyl ring, an amide-thioamide linker, and a terminal thiophene ring
were investigated. Subsequent SAR studies led to modifications of this scaffold, including the
replacement of the terminal phenyl with benzoxazole or indole groups and removal of the
thioamide linker, resulting in potent inhibitors[12][13]. Although a specific "compound 17" is not
highlighted as the lead, this class of compounds is representative of cutting-edge anti-norovirus
research.

Data Presentation: SAR of Norovirus Polymerase
Inhibitors

Antiviral activity was assessed using a human norovirus (HuNoV) replicon system in human
cells (Huh-7) and against infectious murine norovirus (MNV) in murine cells (RAW 264.7).

Core ECso vs. ECso vs. MNV CCso (Huh-7
Compound .
Modification HuNoV (pM) (M) cells, pM)
Phenyl, Amide-
3 1.8 0.007 >100
Thioamide
Phenyl, Amide-
4 . . 4.8 0.015 >100
Thioamide
Benzoxazole,
28 ) 0.9 1.1 10.7
Amide only
Indole, Amide Increased
New Analogue Low uM Low uM o
only Cytotoxicity

Data synthesized from SAR studies on novel norovirus inhibitors[12][13].

SAR Insights: Initial hits (3 and 4) showed potent activity, especially against MNV, and excellent
selectivity[12]. Further optimization focused on replacing the terminal phenyl group and
modifying the linker. Replacing the phenyl with an unsubstituted benzoxazole and removing the
thioamide component of the linker led to compound 28, which exhibited improved potency
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against the human norovirus replicon (ECso = 0.9 uM)[12][13]. However, this modification also
led to a significant increase in cytotoxicity, reducing the selectivity index. This highlights a
common challenge in drug development where improvements in potency can be accompanied
by off-target effects.

Experimental Protocols

Human Norovirus (HuNoV) Replicon Assay

Cell Line: A stable human hepatoma cell line (Huh-7) harboring a subgenomic HuNoV
replicon (e.g., expressing a luciferase reporter gene) is used.

o Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of
the test compounds.

 Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for replicon
replication and reporter gene expression.

o Lysis and Reporter Assay: Cells are lysed, and the luciferase substrate is added. The
resulting luminescence, which is proportional to the level of viral RNA replication, is
measured using a luminometer.

e ECso Calculation: The ECso is calculated as the compound concentration that reduces
reporter signal by 50% compared to the untreated control.

Mandatory Visualization
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Caption: SAR optimization of norovirus polymerase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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